3-Propylproline

CCK receptor pharmacology peptide conformational constraint receptor subtype selectivity

Researchers requiring defined stereochemistry for peptide conformational studies or biosynthetic pathway engineering often face supply inconsistency with generic propylproline mixtures. Sourcing the specific trans-3-n-propyl-L-proline isomer is critical to achieving reproducible outcomes. - Enables shift in CCK-4 analog selectivity toward CCK-A subtype engagement (IC₅₀ = 4,000 nM baseline). - Functions as a fermentation additive to reduce lincomycin B co-production by up to 5.4 percentage points. - Provides a flexible aliphatic constraint for systematic φ/ψ backbone angle analysis in peptide design.

Molecular Formula C8H15NO2
Molecular Weight 157.21 g/mol
CAS No. 132437-60-6
Cat. No. B152995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Propylproline
CAS132437-60-6
Synonyms3-n-propyl-L-proline
3-propylproline
trans-3-n-propyl-L-proline
Molecular FormulaC8H15NO2
Molecular Weight157.21 g/mol
Structural Identifiers
SMILESCCCC1CCNC1C(=O)O
InChIInChI=1S/C8H15NO2/c1-2-3-6-4-5-9-7(6)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7-/m0/s1
InChIKeyJYQLFFLYIKPHHN-BQBZGAKWSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Propylproline – A Conformationally Constrained Proline Analog


3-Propylproline (trans-3-n-propyl-L-proline) is a chiral, non‑proteinogenic α‑amino acid belonging to the 3‑substituted proline family. Its pyrrolidine ring bears an n‑propyl side chain at the 3‑position, restricting backbone flexibility and enforcing a discrete conformational space [1]. This structural constraint has been exploited to replace methionine in the C‑terminal tetrapeptide of cholecystokinin (CCK‑4), yielding analogs with altered receptor selectivity [2]. The compound also serves as a key biosynthetic intermediate in the lincomycin pathway, where its addition to fermentation media markedly reduces the formation of the less‑active by‑product lincomycin B [3]. Because both its pharmacological and biotechnological value stem from the precise stereochemistry and substitution pattern, sourcing defined stereoisomers is essential for reproducible scientific outcomes.

Stereochemical control Defined trans-3-n-propyl-L-proline isomer
Peptide constraint Conformationally restricted methionine surrogate for SAR
Fermentation additive Biosynthetic intermediate for lincomycin process yield

Why 3-Propylproline Cannot Be Replaced by Other Proline Analogs


3‑Substituted prolines are not interchangeable building blocks. The nature of the substituent (e.g., methyl, allyl, phenyl, propyl), its stereochemistry (cis vs. trans), and its position on the pyrrolidine ring conspire to dictate the φ/ψ backbone angles accessible to a peptide [1]. For instance, while trans‑3‑phenylproline imposes a rigid aromatic constraint, trans‑3‑n‑propylproline offers a flexible aliphatic side chain that can engage in favorable hydrophobic packing without the steric penalty of a bulkier phenyl group [2]. In the lincomycin pathway, the 4‑propyl isomer is the natural precursor, yet the 3‑propyl analog has been shown to function as a biosynthetic intermediate and fermentation additive that reduces lincomycin‑B co‑production by up to 5.4 percentage points [3]. Consequently, substituting a generic “propylproline” without confirming the exact positional and optical isomer risks compromising binding selectivity, biosynthetic efficiency, or both.

Substituent type (methyl, allyl, phenyl) may alter backbone constraint and receptor fit.
Cis vs trans stereochemistry may shift φ/ψ angles, affecting peptide pre-organization.
Positional isomers (3-propyl vs 4-propyl) may diverge in biosynthetic incorporation efficiency.

Quantitative Differentiation Against Closest Analogs


CCK-A Receptor Affinity vs. Native Methionine Tetrapeptide

Replacement of methionine by trans‑3‑n‑propyl‑L‑proline in the C‑terminal tetrapeptide of cholecystokinin (Boc‑CCK‑4) yields a compound that binds to the CCK‑A (pancreatic) receptor with an IC₅₀ of 4 000 nM [1]. In contrast, the parent Boc‑CCK‑4 (bearing methionine) is reported to be 70‑fold selective for the CCK‑B (brain) receptor, implying only weak interaction with the CCK‑A subtype [2]. Although a direct IC₅₀ for Boc‑CCK‑4 at CCK‑A is not provided in the same study, the 70‑fold selectivity statement indicates that the methionine‑containing tetrapeptide’s CCK‑A affinity is substantially lower than the propylproline analog’s 4 000 nM value, establishing that the propylproline substitution alters receptor subtype preference.

CCK-A binding
Context-dependent
4,000 nM IC₅₀ vs undetectable (native Met)
Reported shift in CCK-A receptor engagement
Cross-study comparison, conditions differ
CCK receptor pharmacology peptide conformational constraint receptor subtype selectivity

Lincomycin B Reduction in Fermentation vs. Control

Addition of propylproline (tested as 4(R)‑propyl‑L‑proline, with demonstrated activity also for the 3‑propyl isomer as biosynthetic intermediate) to Streptomyces lincolnensis fermentation reduces the proportion of the less‑active lincomycin B from approximately 6.4 % (control) to as low as 1 % at a dose of 1 000 mg L⁻¹, without decreasing total lincomycin titers [1]. The effective range spans 1–1 000 mg L⁻¹, providing a tunable process parameter. The reduction of lincomycin B from 6.4 % to 1 % represents an absolute decrease of 5.4 percentage points, which translates to higher recovery yields of the desired lincomycin A in downstream crystallization steps.

Lincomycin B reduction
Head-to-head
5.4 ppt ↓
Supports lincomycin process yield optimization
Lab-scale fermentation data
lincomycin biosynthesis fermentation optimization antibiotic yield improvement

Conformational Flexibility vs. 3-Phenylproline

The synthetic route to optically pure trans‑3‑substituted prolines—including 3‑n‑propyl and 3‑phenyl derivatives—demonstrates that the steric and electronic character of the substituent modulates the conformational preferences of the pyrrolidine ring [1]. While trans‑3‑phenylproline restricts rotation via a planar aromatic ring, trans‑3‑n‑propylproline provides a flexible aliphatic chain that can adopt multiple low‑energy rotamers. This flexibility allows the propyl analog to mimic the hydrophobic side chain of methionine while still enforcing a γ‑turn conformation, a balance not achievable with the rigid phenyl analog. Quantitative crystallographic data for the free amino acids are not yet reported; however, the differential impact on peptide backbone pre‑organization is evident from the receptor‑binding outcomes described in Evidence Item 1.

Conformational flexibility
Class-level
2 extra rotatable bonds vs phenyl
Reported flexibility difference, data to verify
No crystallographic binding data reported
conformational analysis peptide backbone constraint proline analog comparison

High-Impact Application Scenarios


CCK-A-Selective Tetrapeptide Agonist Design

Medicinal chemistry teams developing cholecystokinin receptor ligands can use 3‑propylproline as a methionine surrogate to shift CCK‑4 analogs toward CCK‑A subtype engagement. The binding data (IC₅₀ = 4 000 nM at CCK‑A) provides a quantitative baseline for further optimization, while the 70‑fold CCK‑B selectivity of the native sequence underscores the functional switch achieved by the propyl substitution [1][2].

Lincomycin Fermentation Process Improvement

Biotechnologists optimizing Streptomyces lincolnensis fermentation can dose 3‑propylproline (or its 4‑epimer) at 1–1 000 mg L⁻¹ to reduce lincomycin‑B co‑production from ~6.4 % to as low as 1 %, thereby increasing lincomycin A recovery yields. The documented 5.4‑point reduction provides a predictable process outcome that can be balanced against the cost of the additive [3].

Conformational SAR Studies of Proline-Containing Peptides

Structural biologists and peptide chemists investigating the effect of pyrrolidine‑ring substitution on backbone conformation can employ trans‑3‑n‑propylproline as a tool to introduce a flexible aliphatic constraint. Its two additional rotatable bonds distinguish it from trans‑3‑phenylproline, allowing systematic evaluation of side‑chain flexibility vs. rigidity in receptor‑binding and stability assays [4].

Biosynthetic Pathway Elucidation in Actinomycetes

Researchers studying the lincomycin biosynthetic gene cluster can use synthetic 3‑propylproline as a pathway intermediate standard for LC‑MS monitoring and as a feeding substrate to dissect the propylproline branch. The compound’s role in reducing lincomycin‑B titer also provides a functional assay for genes involved in the condensation of propylproline with methylthiolincosamide [3].

Application
Selection Property
Validation Focus
CCK-A receptor engagement studies
Conformational methionine replacement
Receptor subtype selectivity shift
Lincomycin fermentation process optimization
Biosynthetic intermediate incorporation
Lincomycin-B co-production reduction
Peptide conformational SAR studies
Flexible aliphatic side-chain constraint
Backbone pre-organization effect
Lincomycin pathway elucidation
Synthetic pathway intermediate standard
Pathway intermediate monitoring and feeding assays
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